

An In-depth Technical Guide to H-Leu-Asn-OH (Leucyl-Asparagine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Leu-Asn-OH**

Cat. No.: **B083607**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of the dipeptide **H-Leu-Asn-OH**, also known as Leucyl-Asparagine. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific fields.

Chemical Structure and Properties

H-Leu-Asn-OH is a dipeptide composed of the amino acids L-leucine and L-asparagine, linked by a peptide bond.

Chemical Structure:

Molecular Formula: $C_{10}H_{19}N_3O_4$ ^[1]

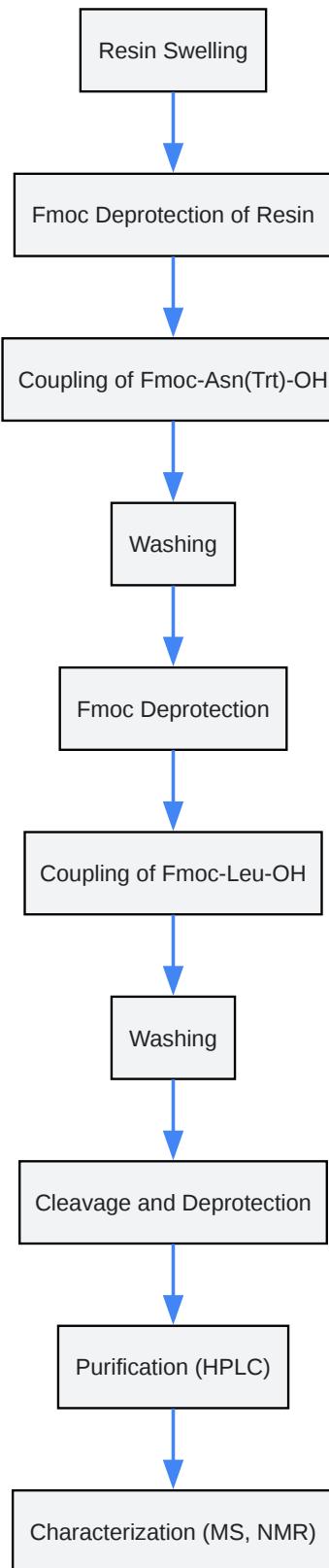
Quantitative Physicochemical Properties:

A summary of the key physicochemical properties of **H-Leu-Asn-OH** is presented in the table below. It is important to note that while some properties are computationally predicted, others are derived from the properties of its constituent amino acids.

Property	Value	Source
Molecular Weight	245.28 g/mol	[1]
IUPAC Name	(2S)-4-amino-2-[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid	[1]
Mass Spectrum (m/z)	[M+H] ⁺ : 246.1448326[M-H] ⁻ : 244.1302796	[1]
pKa (Leucine)	pKa ₁ (α -carboxyl): 2.36pKa ₂ (α -amino): 9.60	[2] [3]
pKa (Asparagine)	pKa ₁ (α -carboxyl): 2.02pKa ₂ (α -amino): 8.80	[2] [3]
Melting Point	Not experimentally determined for the dipeptide.	
Solubility	Expected to be soluble in water due to polar functional groups.	

Experimental Protocols

Synthesis of H-Leu-Asn-OH via Solid-Phase Peptide Synthesis (SPPS)


Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptides like **H-Leu-Asn-OH**. The following is a generalized protocol based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)
- Fmoc-Leu-OH
- Rink Amide resin (or other suitable solid support)

- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- Washing solvents: DMF, DCM

Experimental Workflow Diagram:

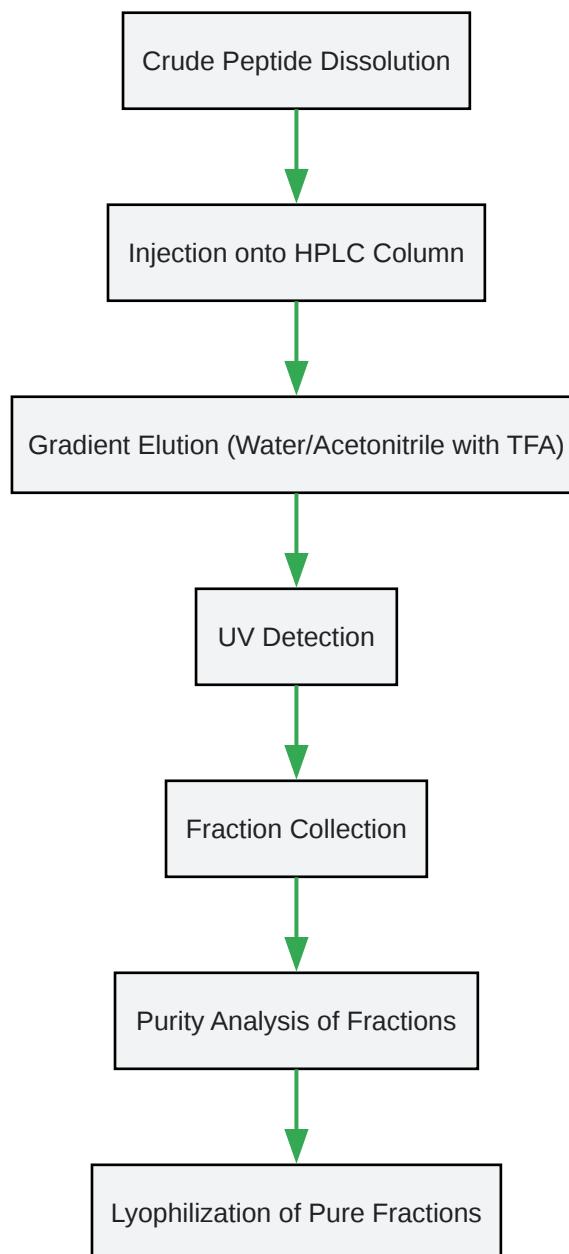
[Click to download full resolution via product page](#)

Caption: Solid-Phase Peptide Synthesis Workflow for **H-Leu-Asn-OH**.

Detailed Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
- First Amino Acid Coupling (Asparagine):
 - Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
 - Wash the resin thoroughly with DMF and DCM.
 - Dissolve Fmoc-Asn(Trt)-OH, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
 - Add the solution to the resin and agitate for 2-4 hours.
 - Wash the resin with DMF and DCM.
- Second Amino Acid Coupling (Leucine):
 - Deprotect the Fmoc group from the attached asparagine by treating with 20% piperidine in DMF as described above.
 - Wash the resin thoroughly.
 - Dissolve Fmoc-Leu-OH, a coupling agent, and a base in DMF.
 - Add the solution to the resin and agitate for 2-4 hours.
 - Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Remove the final Fmoc group from leucine using 20% piperidine in DMF.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Trityl protecting group from asparagine.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.
- Drying: Dry the crude peptide under vacuum.


Purification by High-Performance Liquid Chromatography (HPLC)

The crude **H-Leu-Asn-OH** is purified using reverse-phase HPLC (RP-HPLC).

Instrumentation and Reagents:

- Preparative or semi-preparative HPLC system with a C18 column.
- Solvent A: 0.1% TFA in water.
- Solvent B: 0.1% TFA in acetonitrile.
- UV detector (monitoring at ~214 nm).

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: HPLC Purification Workflow for **H-Leu-Asn-OH**.

Detailed Protocol:

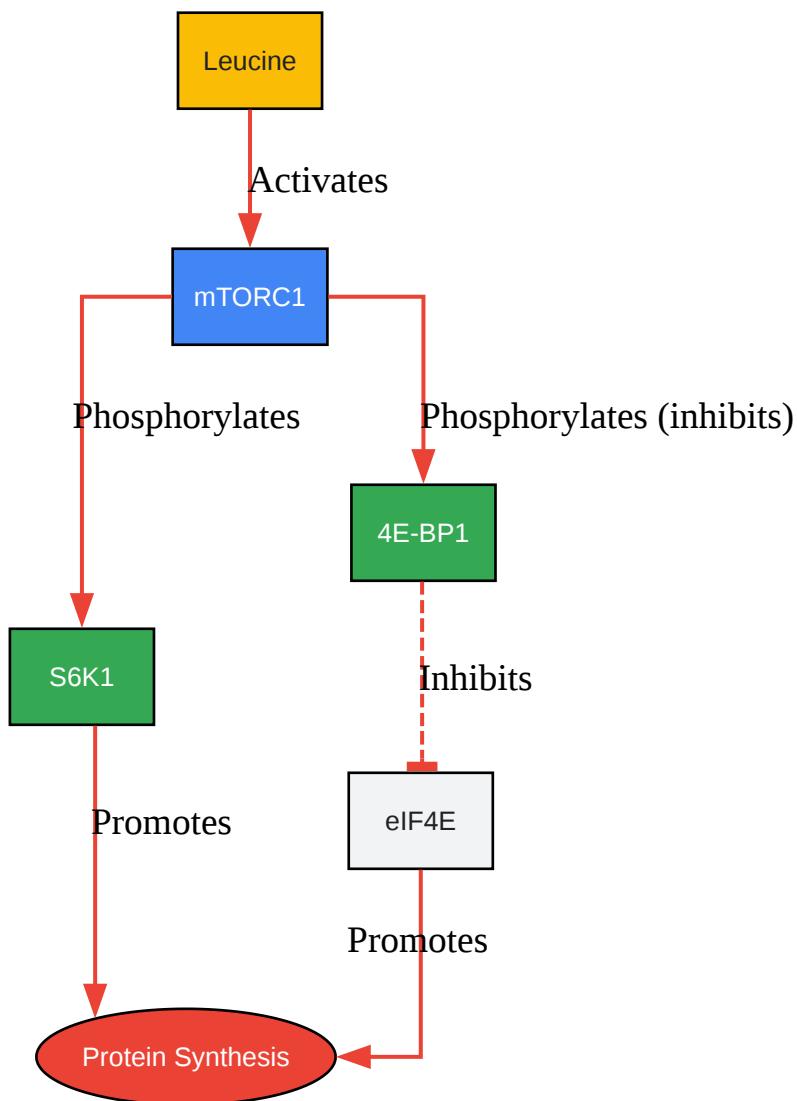
- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
- Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

- **Injection and Elution:** Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).
- **Fraction Collection:** Collect fractions corresponding to the major peak detected by the UV detector.
- **Purity Analysis:** Analyze the purity of the collected fractions using analytical HPLC.
- **Lyophilization:** Pool the pure fractions and lyophilize to obtain the final purified **H-Leu-Asn-OH** as a white powder.

Characterization

The identity and purity of the synthesized **H-Leu-Asn-OH** should be confirmed by mass spectrometry and, if necessary, NMR spectroscopy.

- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the dipeptide. The expected masses are $[M+H]^+ \approx 246.14$ and $[M-H]^- \approx 244.13$.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.


Signaling Pathways and Biological Relevance

While specific signaling pathways directly initiated by the dipeptide **H-Leu-Asn-OH** have not been extensively characterized, the biological activities of its constituent amino acids, particularly leucine, are well-documented.

Leucine and the mTOR Signaling Pathway:

Leucine is known to be a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leu-Asn | C10H19N3O4 | CID 7016078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ch27 pKa and pI values [chem.ucalgary.ca]

- 3. iscabiochemicals.com [iscabiochemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to H-Leu-Asn-OH (Leucyl-Asparagine)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083607#h-leu-asn-oh-chemical-structure-and-properties\]](https://www.benchchem.com/product/b083607#h-leu-asn-oh-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com